1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
“1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one” is a fluorinated chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
This compound was synthesized in 90% yield and crystallized by a slow evaporation technique .
Molecular Structure Analysis
The fluorinated chalcone crystallized in centrosymmetric space group P21/c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The crystalline environment was simulated through the supermolecule approach where a bulk with 378,000 atoms was built .
Chemical Reactions Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .
Physical and Chemical Properties Analysis
The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency . The macroscopic parameters such as linear refractive index and third-order nonlinear susceptibility (χ(3)) were calculated, and the results were compared with experimental data obtained from the literature .
Properties
IUPAC Name |
1-[4-[(2,6-difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO/c1-2-15(19)18-8-6-11(7-9-18)10-12-13(16)4-3-5-14(12)17/h2-5,11H,1,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZLQYVNFQNXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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